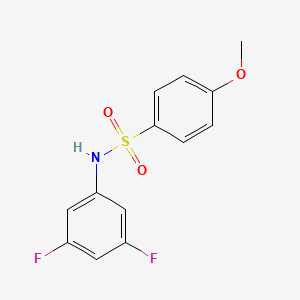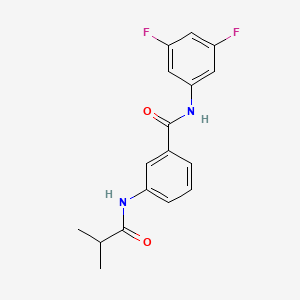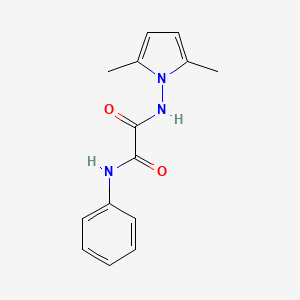![molecular formula C20H20IN3O3 B4238956 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4238956.png)
1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione, also known as IPMPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPMPD is a pyrrolidine-based molecule that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione exerts its effects by modulating various signaling pathways in cells. 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits low toxicity, making it a safe compound to work with. However, one limitation of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione research. One area of interest is the development of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione and its effects on various signaling pathways in cells.
Wissenschaftliche Forschungsanwendungen
1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN3O3/c21-14-1-5-17(6-2-14)24-19(25)13-18(20(24)26)22-15-3-7-16(8-4-15)23-9-11-27-12-10-23/h1-8,18,22H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPVQLBBPRCWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide](/img/structure/B4238881.png)
![N-{2-[(1-oxido-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-4-(trifluoromethyl)benzamide](/img/structure/B4238886.png)

![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238895.png)
![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N,N-diethylbenzamide](/img/structure/B4238898.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide](/img/structure/B4238907.png)
![1,3-dimethyl-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4238913.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4238917.png)


![5'-methyl-7'-phenyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B4238943.png)
![1-benzoyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4238951.png)
